molecular formula C27H25NO6 B329528 2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE

2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE

Cat. No.: B329528
M. Wt: 459.5 g/mol
InChI Key: XPJIMLGDABXDIW-UHFFFAOYSA-N
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Description

2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes two 2,5-dimethylphenyl groups attached to a pyridine-2,6-dicarboxylate core. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylphenyl isocyanide with pyridine-2,6-dicarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE is unique due to the presence of 2,5-dimethylphenyl groups, which impart specific steric and electronic properties. These properties enhance its ability to form stable complexes and interact with biological targets, making it more versatile compared to its simpler analogs .

Properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

bis[2-(2,5-dimethylphenyl)-2-oxoethyl] pyridine-2,6-dicarboxylate

InChI

InChI=1S/C27H25NO6/c1-16-8-10-18(3)20(12-16)24(29)14-33-26(31)22-6-5-7-23(28-22)27(32)34-15-25(30)21-13-17(2)9-11-19(21)4/h5-13H,14-15H2,1-4H3

InChI Key

XPJIMLGDABXDIW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=NC(=CC=C2)C(=O)OCC(=O)C3=C(C=CC(=C3)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=NC(=CC=C2)C(=O)OCC(=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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